
4-(3-Formylthiophen-2-yl)benzonitrile
Vue d'ensemble
Description
“4-(3-Formylthiophen-2-yl)benzonitrile” is a chemical compound with the CAS Number: 1215859-07-6. It has a molecular weight of 213.26 g/mol and a molecular formula of C12H7NOS . It is a solid substance .
Physical And Chemical Properties Analysis
“4-(3-Formylthiophen-2-yl)benzonitrile” is a solid substance . It has a melting point of 102 - 104 degrees . The compound has a molecular weight of 213.26 g/mol .Applications De Recherche Scientifique
-
Chemical Research
- Application : “4-(3-Formylthiophen-2-yl)benzonitrile” is a chemical compound used in various research applications . It has a CAS Number of 1215859-07-6 and a molecular weight of 213.26 .
- Method of Application : This compound is typically used in its solid form. The specific experimental procedures would depend on the nature of the research being conducted .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific research context. Unfortunately, I couldn’t find any specific quantitative data or statistical analyses related to this compound .
-
Spectroscopic Characterization
- Application : A compound similar to “4-(3-Formylthiophen-2-yl)benzonitrile”, known as “4-(3-aminophenyl)benzonitrile”, has been studied using Density Functional Theory .
- Method of Application : The study involved the calculation of wavenumbers, which were then supported by the experimental analysis of the vibrational modes of the compound .
- Results or Outcomes : The study provided a complete assignment of the vibrational modes of the compound, based on experimental data and potential energy distribution .
-
Material Science
- Application : “4-(3-Formylthiophen-2-yl)benzonitrile” is used in material science research . It’s often used in the synthesis of new materials, particularly in the field of organic electronics .
- Method of Application : The compound is typically used in its solid form and incorporated into various materials through processes such as spin coating, thermal evaporation, or solution processing .
- Results or Outcomes : The specific outcomes can vary widely depending on the nature of the research. Unfortunately, I couldn’t find any specific quantitative data or statistical analyses related to this application .
-
Spectroscopic Analysis
- Application : “4-(3-Formylthiophen-2-yl)benzonitrile” can be used in spectroscopic analysis . Techniques such as NMR, HPLC, LC-MS, and UPLC can be used to study the compound .
- Method of Application : The compound is typically dissolved in a suitable solvent and analyzed using the appropriate spectroscopic technique .
- Results or Outcomes : The outcomes of these analyses can provide valuable information about the compound’s structure and properties .
-
Pharmaceutical Research
- Application : While I couldn’t find specific examples of “4-(3-Formylthiophen-2-yl)benzonitrile” being used in pharmaceutical research, similar compounds are often used in the development and testing of new drugs .
- Method of Application : The compound could be used in various stages of drug development, including in vitro testing, animal studies, and potentially in clinical trials .
- Results or Outcomes : The specific outcomes would depend on the nature of the research and the drug being developed .
-
Biological Research
- Application : A compound similar to “4-(3-Formylthiophen-2-yl)benzonitrile”, known as “4-(3-aminophenyl)benzonitrile”, has been studied for its biological activities .
- Method of Application : The study involved molecular docking studies to explore the interaction between the compound and Influenza endonuclease inhibitor .
- Results or Outcomes : The results indicate that the compound could potentially be used as an inhibitor for Influenza endonuclease .
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-formylthiophen-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12-11(8-14)5-6-15-12/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPXAGVEVGSWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylthiophen-2-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



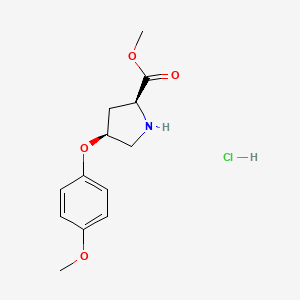
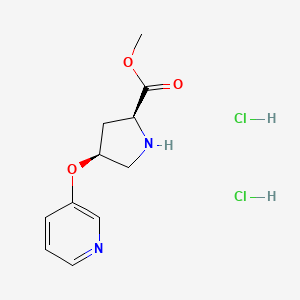

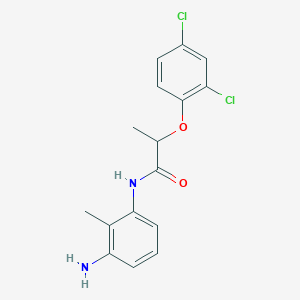
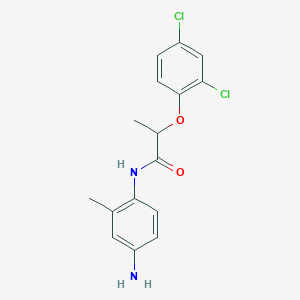



![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1391265.png)
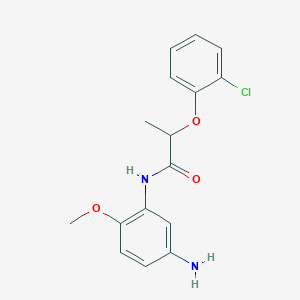
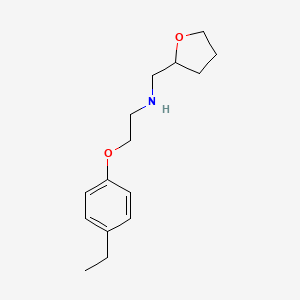
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline](/img/structure/B1391276.png)
![N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline](/img/structure/B1391277.png)
![4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1391278.png)